molecular formula C19H15FN4O2 B11202143 5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole

5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B11202143
M. Wt: 350.3 g/mol
InChI Key: IJEYXKOLYXNEBQ-UHFFFAOYSA-N
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Description

5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole: is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the 1,3,4-Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Dimethylphenyl Group: This step involves the reaction of the oxadiazole intermediate with a dimethylphenyl derivative, often using a coupling reagent.

    Addition of the Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole rings, potentially breaking them down into simpler compounds.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents, acids, or bases.

Major Products

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Simpler hydrocarbons and alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors and antimicrobial agents. The oxadiazole ring is known for its biological activity, making this compound a candidate for drug development.

Medicine

Medicinal chemistry research focuses on the compound’s potential therapeutic applications. It is investigated for its anticancer, anti-inflammatory, and antiviral properties.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique electronic properties.

Mechanism of Action

The mechanism of action of 5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The oxadiazole rings can interact with enzymes and proteins, inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, affecting the biological pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Known for its use in energetic materials.

    N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine: Studied for its cytotoxic activity against cancer cell lines.

Uniqueness

What sets 5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole apart is its dual oxadiazole rings, which provide enhanced stability and reactivity. The presence of both dimethylphenyl and fluorophenyl groups further contributes to its unique chemical and biological properties.

Properties

Molecular Formula

C19H15FN4O2

Molecular Weight

350.3 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-5-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C19H15FN4O2/c1-11-3-4-14(9-12(11)2)19-23-22-17(25-19)10-16-21-18(24-26-16)13-5-7-15(20)8-6-13/h3-9H,10H2,1-2H3

InChI Key

IJEYXKOLYXNEBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC=C(C=C4)F)C

Origin of Product

United States

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